(2,2-Dichlorocyclopropyl)methanethiol
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Overview
Description
(2,2-Dichlorocyclopropyl)methanethiol is a chemical compound with the molecular formula C4H6Cl2S and a molecular weight of 157.06 g/mol . It is a halogenated compound that features a cyclopropyl ring substituted with two chlorine atoms and a methanethiol group. This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is efficient and yields the desired product in quantitative amounts. The reaction conditions often include the use of strong bases and solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for (2,2-Dichlorocyclopropyl)methanethiol are not extensively documented, the general approach involves the use of petrochemical products as raw materials. The synthesis is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichlorocyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenated compounds like this compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
(2,2-Dichlorocyclopropyl)methanethiol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used in therapeutic applications, it is involved in the synthesis of potential pharmaceutical agents.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dichlorocyclopropyl)methanethiol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their structure and function. This reactivity is primarily due to the presence of the thiol group, which is highly nucleophilic .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dichlorocyclopropyl)methanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
(2,2-Dichlorocyclopropyl)methylamine: Contains an amine group instead of a thiol group.
Uniqueness
(2,2-Dichlorocyclopropyl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in applications requiring nucleophilic substitution and covalent modification of biomolecules .
Properties
IUPAC Name |
(2,2-dichlorocyclopropyl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2S/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYPBJGFDNWPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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